6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one
Description
Properties
IUPAC Name |
6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyridin-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-5-2-1-3-9-4-7-8-6(5)9/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUXDNBRQVBOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=NN=CN2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminopyridine Derivatives via Nitrosation
A foundational approach involves the cyclization of diaminopyridine intermediates using nitrosating agents. For instance, tert -butyl nitrite has been employed to convert diamines 17 into triazolopyridines 18 under mild conditions . In one protocol, 4-chloro-3-nitropyridine undergoes Pd-catalyzed amination with aniline derivatives to form aminopyridines, followed by hydrogenation to yield diamine intermediates. Treatment with tert -butyl nitrite induces cyclization, forming the triazolo[4,5-c]pyridine core . While this method primarily targets 4-methyl-substituted analogs, substituting the starting material with a ketone-containing precursor could yield 6,7-dihydro- triazolo[4,3-a]pyridin-8(5H)-one.
Critical parameters include:
-
Reagent : tert -Butyl nitrite (1.2 equiv) in THF at 0–23°C.
-
Catalyst : Palladium on carbon (Pd/C) for hydrogenation steps.
Sodium Nitrite-Mediated Cyclization in Acidic Media
Patent WO2016006974A2 describes a cyclization strategy using sodium nitrite in hydrochloric acid to form triazolopyrimidinones . Although focused on pyrimidine systems, this method is adaptable to pyridinone synthesis. Adjacent amino groups on a dihydropyridinone precursor react with sodium nitrite, inducing triazole ring formation. For example, 4-amino-6-thioxo-5,6-dihydropyridin-2(1H)-one undergoes nitrosation, reduction, and cyclization to yield triazolopyridinones .
Key modifications for the target compound would involve:
-
Precursor : 5-Amino-6,7-dihydropyridin-8(5H)-one.
-
Conditions : 0.5 M HCl, sodium nitrite (1.5 equiv), 0°C to room temperature.
-
Workup : Neutralization with NaOH and extraction with ethyl acetate .
High-Pressure Cyclocondensation with Ammonium Acetate
A novel high-pressure method from Scientific Reports leverages ammonium acetate to facilitate cyclocondensation between 3-oxo-2-arylhydrazonopropanals and cyclic ketones . While designed for benzo-fused systems, this approach can be adapted for non-aromatic substrates. Reacting a hydrazonopropanal derivative with 5,6-dihydropyridin-2-one under 15 kbar pressure yields the triazolopyridinone core with enhanced regioselectivity .
Advantages of this method include:
-
Efficiency : Reaction completion within 4–6 hours vs. 24+ hours at ambient pressure.
-
Solvent : Ethanol/water mixtures, enabling greener synthesis.
Palladium-Catalyzed Cross-Coupling and Functionalization
The synthesis of triazolopyridines often incorporates Pd-catalyzed steps for introducing aryl or heteroaryl groups. For example, Buchwald-Hartwig amination couples chloropyridines with amines to install substituents critical for biological activity . In the context of 6,7-dihydro- triazolo[4,3-a]pyridin-8(5H)-one, this method could functionalize the 5-position with piperazine or morpholine groups.
A representative procedure involves:
-
Catalyst : Pd(OAc)₂ with Xantphos ligand.
-
Base : Cs₂CO₃ in dioxane at 110°C.
-
Substrate : 5-Chloro-6,7-dihydro-[1,2,] triazolo[4,3-a]pyridin-8(5H)-one.
Oxidation and Reduction Strategies for Intermediate Optimization
Intermediate oxidation states significantly impact triazolopyridinone synthesis. For instance, methylthio groups introduced via dimethyl sulfate can be oxidized to methylsulfonyl moieties using Oxone® or meta-chloroperoxybenzoic acid (mCPBA) . Subsequent amination with primary or secondary amines replaces the sulfonyl group, yielding diverse analogs.
Example workflow :
-
Methylthio introduction : React dihydropyridinone with dimethyl sulfate/KOH.
-
Oxidation : Treat with mCPBA in CH₂Cl₂ at 0°C.
-
Amination : Heat with amine/DIPEA in isopropanol at 150°C (microwave) .
Chiral Resolution and Purification Techniques
Racemic mixtures of triazolopyridines are resolved using chiral supercritical fluid chromatography (SFC). For instance, tert -butyl nitrite-derived intermediates are purified on a CHIRALCEL OD-H column with CO₂/EtOH mobile phases . This technique achieves >99% enantiomeric excess for 4-(R )-methyl analogs, suggesting applicability to the target compound’s stereocenters.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of triazolopyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one effectively inhibit the growth of various pathogens. The compound's efficacy against Cryptosporidium species has been noted with EC50 values around 0.2 μM against C. hominis .
2. Cancer Therapeutics
The compound has been explored for its potential as an anti-cancer agent. It has been reported to inhibit c-Met kinase, a protein involved in cell growth and differentiation. This inhibition suggests a possible role in cancer treatment by targeting specific signaling pathways associated with tumor growth .
3. Neurological Applications
Recent studies have indicated that triazolo[4,3-a]pyridines may have neuroprotective effects. For example, novel derivatives have been synthesized and characterized for their ability to selectively target P2X7 receptors in the brain, which are implicated in various neurological disorders . The development of these compounds could lead to new treatments for conditions such as Alzheimer’s disease and other neurodegenerative disorders.
Case Study 1: Antimicrobial Efficacy
A study demonstrated the antimicrobial activity of triazolopyridine derivatives against Staphylococcus aureus. The results indicated that modifications to the triazole ring could enhance antibacterial potency. The synthesized compounds were tested for minimum inhibitory concentration (MIC) values, revealing promising activity that warrants further exploration for clinical applications .
Case Study 2: Cancer Inhibition
In another investigation focusing on cancer therapeutics, researchers explored the structure-activity relationship (SAR) of 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one derivatives against various cancer cell lines. The findings showed that specific substitutions on the triazole ring significantly improved cytotoxicity against breast cancer cells while maintaining low toxicity to normal cells .
Mechanism of Action
The mechanism of action of 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key derivatives of 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one, emphasizing structural variations, biological targets, and applications:
Key Observations:
Structural Flexibility and Pharmacological Relevance The 3-(trifluoromethyl) derivative (MW 206.125) is a common impurity in Sitagliptin synthesis, reflecting its role as a synthetic intermediate. In contrast, Janssen’s P2X7 antagonist (CAS 1627748-32-6) features a 2-pyrazinyl group at position 3 and a chloro-trifluoromethylbenzyl group at position 5. These substitutions enhance binding to P2X7 receptors, a target implicated in neuroinflammation and mood disorders. Preclinical studies highlight its efficacy in reducing interleukin-1β release, a biomarker of inflammasome activation .
Stereochemical and Functional Group Impact Oxo Sitagliptin (MW 421.3) demonstrates how extended substituents (e.g., 3-amino-4-(2,4,5-trifluorophenyl)butanoyl) confer specificity for dipeptidyl peptidase-4 (DPP-4) inhibition, critical for diabetes management. The (R)-stereochemistry is essential for binding affinity .
Synthetic Accessibility notes that triazolopyrazinones can be synthesized using diverse acids, enabling rapid diversification for structure-activity relationship (SAR) studies. This method supports the development of both therapeutics (e.g., P2X7 antagonists) and analytical standards (e.g., impurities) .
Biological Activity
6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
- Molecular Formula : C6H7N3O
- Molecular Weight : 137.14 g/mol
- CAS Number : 1710416-83-3
- IUPAC Name : 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one
Synthesis Methods
The synthesis of 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazines with carbonyl compounds followed by cyclization to form the triazole ring.
Synthetic Route Example
- Starting Materials : Hydrazine derivatives and carbonyl compounds.
- Reaction Conditions : Heating in a solvent such as ethanol or methanol.
- Purification : Crystallization or chromatography to obtain pure product.
Biological Activity
The biological activity of 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one has been investigated in various studies:
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties through the inhibition of specific enzymes involved in tumor growth. For instance:
- Inhibition of Indoleamine 2,3-dioxygenase (IDO1) : A study demonstrated that analogs based on this scaffold showed potential in enhancing immune responses against tumors by inhibiting IDO1 activity. The compound was tested on A375 melanoma cells and showed promising IC50 values comparable to established inhibitors .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one. Studies have shown that it possesses antibacterial effects against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results indicate its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Recent research also highlights the neuroprotective effects of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells:
- Mechanism : The compound modulates signaling pathways related to neuroinflammation and apoptosis.
- Study Findings : In vitro studies demonstrated a reduction in cell death rates in neuronal cell lines exposed to neurotoxic agents when treated with the compound .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Testing :
Q & A
Basic: What are the critical considerations for optimizing the synthesis of 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one derivatives?
Methodological Answer:
Synthesis optimization requires attention to:
- Reaction Conditions : Use anhydrous solvents (e.g., DMF) and controlled heating (e.g., 100°C for cyclization steps) to minimize side reactions .
- Catalysts : Bases like potassium carbonate facilitate condensation reactions, while carbonyldiimidazole (CDI) aids in coupling intermediates .
- Purification : Recrystallization from mixed solvents (DMF/i-propanol) improves purity .
Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Acid + CDI in DMF (100°C, 1h) | Activate carboxylic acid |
| 2 | Hydrazine derivative addition (reflux, 24h) | Cyclization to triazolopyridine core |
| 3 | Dilution with water + recrystallization | Isolation and purification |
Basic: How can spectroscopic techniques validate the structural integrity of 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one?
Methodological Answer:
- ¹H/¹³C NMR : Confirm proton environments (e.g., dihydro protons at δ 2.5–3.5 ppm) and carbon backbone .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
- HRMS : Verify molecular formula (e.g., [M+H]+ with <5 ppm error) .
Note : Discrepancies in spectral data may indicate incomplete cyclization or residual solvents, necessitating repeated purification .
Advanced: How to resolve contradictions in reported biological activities of triazolopyridine derivatives?
Methodological Answer:
Address discrepancies via:
- Target-Specific Assays : Use enzyme inhibition (e.g., kinase assays) or receptor binding studies to isolate mechanisms .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., cyclopentyl vs. phenyl groups) on activity .
- Dose-Response Curves : Quantify EC₅₀/IC₅₀ values to differentiate potency from non-specific effects .
Example : Derivatives with electron-withdrawing groups may enhance binding to hydrophobic enzyme pockets, altering activity profiles .
Advanced: What strategies mitigate low yields in multi-step syntheses of triazolopyridine-based scaffolds?
Methodological Answer:
- Intermediate Stabilization : Protect reactive sites (e.g., NH groups) using Boc or Fmoc protecting groups during cyclization .
- Solvent Optimization : Switch polar aprotic solvents (DMF → NMP) to enhance solubility of intermediates .
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps to improve regioselectivity .
Table 2: Yield Optimization Parameters
| Parameter | Impact | Example Adjustment |
|---|---|---|
| Temperature | Higher temps accelerate cyclization but risk decomposition | 80–100°C for 12–24h |
| Stoichiometry | Excess hydrazine (1.5 eq) drives reaction completion | |
| Workup | Slow precipitation improves crystal purity |
Advanced: How to design derivatives for enhanced metabolic stability while retaining target affinity?
Methodological Answer:
- Bioisosteric Replacement : Substitute labile groups (e.g., ester → amide) to reduce CYP450 metabolism .
- LogP Optimization : Introduce polar groups (e.g., carboxylates) to balance lipophilicity (target LogP ~2–3) .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses without disrupting key interactions .
Case Study : 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid derivatives showed improved stability via carboxylate-mediated solubility .
Basic: What analytical methods are essential for monitoring reaction progress in triazolopyridine synthesis?
Methodological Answer:
- TLC : Use silica plates with ethyl acetate/hexane (3:7) to track intermediate formation .
- HPLC-MS : Quantify product purity and detect byproducts (e.g., open-chain intermediates) .
- In Situ IR : Monitor carbonyl absorption shifts to confirm cyclization .
Advanced: How do fused-ring systems in triazolopyridines influence electronic properties and reactivity?
Methodological Answer:
- Electronic Effects : The triazole ring increases electron deficiency, enhancing electrophilic substitution at C-3 or C-7 positions .
- Ring Strain : Fused bicyclic systems (e.g., pyrido-triazolo rings) may reduce stability under acidic conditions, requiring pH-controlled reactions .
- Computational Analysis : DFT calculations (e.g., HOMO-LUMO gaps) predict sites for functionalization .
Advanced: What mechanistic insights explain the divergent reactivity of triazolopyridines in oxidation vs. reduction reactions?
Methodological Answer:
- Oxidation : Formation of N-oxides via m-CPBA involves electrophilic attack on triazole nitrogen, altering ring aromaticity .
- Reduction : Sodium borohydride selectively reduces carbonyl groups to alcohols without opening the triazole ring .
Key Data : - Oxidation yields: 60–75% under mild conditions (0–5°C) .
- Reduction requires excess NaBH₄ (3 eq) in THF at reflux .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
